2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a combination of a thiophene ring, a quinoxaline moiety, and a piperidine ring
Mechanism of Action
Target of Action
They have been studied for their potential antiviral and antimicrobial activities .
Mode of Action
Quinoxaline derivatives have been reported to interact with various biological targets through different mechanisms .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the quinoxaline derivative, which are then linked through a piperidine intermediate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the quinoxaline moiety results in dihydroquinoxalines.
Scientific Research Applications
2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline: is similar to other compounds that feature thiophene, quinoxaline, and piperidine moieties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their biological activity.
Piperidine derivatives: These compounds are commonly used in pharmaceuticals due to their structural versatility.
Uniqueness
The uniqueness of this compound lies in its combination of these three moieties, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-10-17(25-12-13)19(23)22-8-6-14(7-9-22)24-18-11-20-15-4-2-3-5-16(15)21-18/h2-5,10-12,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULKWKIUJCMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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